Film Uniformity and Defect Density vs. Yttrium Nitrate
A direct head-to-head comparison demonstrates that Y₂O₃ films fabricated via sol-gel from yttrium acetate hydrate exhibit significantly superior surface morphology compared to those from yttrium nitrate tetrahydrate. The acetate-derived films were flat and uniform, whereas nitrate-derived films were rough with embedded nanoripples [1]. Furthermore, the acetate-based films had the lowest number of oxygen vacancy defects and unwanted byproducts [1].
| Evidence Dimension | Surface Morphology and Defect Density |
|---|---|
| Target Compound Data | Flat and uniform surface; lowest oxygen vacancy defects |
| Comparator Or Baseline | Yttrium(III) nitrate tetrahydrate: rough, nanoripple-embedded surface; higher defect density |
| Quantified Difference | Qualitative but significant difference in uniformity and defect density |
| Conditions | Sol-gel processed Y2O3 films; 2-methoxymethanol solvent; UV/ozone treatment; characterized by GIXRD, SPM, and XPS [1] |
Why This Matters
For applications like high-k dielectrics in flexible electronics, film uniformity and low defect density are critical for achieving low leakage current and stable dielectric constant, directly impacting device yield and performance [1].
- [1] Kang, B.-M., et al. UV/Ozone-Treated and Sol–Gel-Processed Y2O3 Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials, 2024, 14(9), 791. View Source
